molecular formula C11H14N2O B2903032 8-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one CAS No. 1935541-79-9

8-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

Cat. No. B2903032
CAS RN: 1935541-79-9
M. Wt: 190.246
InChI Key: TZOPLZHHTDDLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (8-ADDIQ) is an organic compound that has been the subject of numerous scientific studies due to its potential applications in biochemistry and physiology. 8-ADDIQ is a derivative of isoquinoline and is a member of the isoquinolinone family. It has a molecular weight of 168.22 g/mol and is a yellow-orange powder at room temperature. 8-ADDIQ is also known as 8-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, 8-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, 8-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, 8-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, 8-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, 8-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, 8-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, 8-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, 8-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, 8-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, and 8-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one.

Scientific Research Applications

Pharmaceutical Applications

Isoquinoline derivatives are known to have various pharmaceutical uses. They can serve as antispasmodics , antitussives , anesthetics , and are involved in the production of morphine and related alkaloids .

Hypoglycemic Activity

Some isoquinoline derivatives have been identified to possess hypoglycemic activity , indicating potential use in managing blood sugar levels and treating diabetes-related conditions .

Antimicrobial and Anticancer Agents

Quinoline and its derivatives, which are structurally related to isoquinolines, have been used as anti-malarial , antibacterial , anticancer , local anesthetic , and anti-tubercular drugs. This suggests that isoquinoline derivatives could also be explored for similar therapeutic effects .

Synthesis Research

Isoquinoline derivatives are promising drug candidates and have applications in the dyes industry. Research into the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is of interest to organic, bio, and medicinal chemists .

Fluorescent Properties

Isoquinoline derivatives have attracted interest for their wide biological and fluorescent properties. They can be synthesized with various substitutions that may affect their fluorescent characteristics, which could be useful in biological imaging or as fluorescent markers .

Fluorinated Isoquinolines

The synthesis, properties, and applications of ring-fluorinated isoquinolines cover a range of studies, including modern synthetic methodologies developed over the last decade. These compounds have potential uses in medicinal chemistry due to their modified properties .

properties

IUPAC Name

8-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)8-4-3-5-9(12)7(8)6-13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOPLZHHTDDLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CNC1=O)C(=CC=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

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